REACTION_CXSMILES
|
OC1C=C2C(C=C(C(O)=O)C=N2)=CC=1.C[O:16][C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[C:22]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:23]=[N:24]2)=[CH:19][CH:18]=1>Br>[OH:16][C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[C:22]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:23]=[N:24]2)=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=C(C=NC2=C1)C(=O)O
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |